5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrano ring: This step involves the reaction of the thieno[2,3-d]pyrimidinone intermediate with suitable reagents to form the pyrano ring.
Attachment of the allyl and sulfanyl groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The allyl group can participate in substitution reactions, such as allylic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Allylic substitution can be carried out using nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable target for further research and development.
Properties
CAS No. |
353762-96-6 |
---|---|
Molecular Formula |
C23H26N2O2S2 |
Molecular Weight |
426.6g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H26N2O2S2/c1-6-9-25-21(26)19-17-11-23(4,5)27-12-18(17)29-20(19)24-22(25)28-13-16-8-7-14(2)10-15(16)3/h6-8,10H,1,9,11-13H2,2-5H3 |
InChI Key |
IHDASOMSBJHJMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C)C |
Origin of Product |
United States |
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